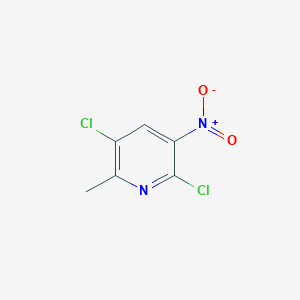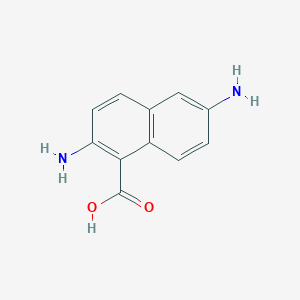
2,6-Diaminonaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminonaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two amino groups at the 2 and 6 positions and a carboxylic acid group at the 1 position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminonaphthalene-1-carboxylic acid typically involves the nitration of naphthalene followed by reduction and carboxylation. One common method includes the following steps:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,6-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 2,6-diaminonaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Carboxylation: Finally, the diamine is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diaminonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 2,6-Dinitronaphthalene-1-carboxylic acid.
Reduction: 2,6-Diaminonaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,6-Diaminonaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,6-Diaminonaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to various biochemical effects. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminonaphthalene: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
1,5-Diaminonaphthalene-2-carboxylic acid: Has a different substitution pattern, leading to different chemical and biological properties.
2,6-Dinitronaphthalene-1-carboxylic acid: Contains nitro groups instead of amino groups, resulting in different reactivity and applications.
Uniqueness
2,6-Diaminonaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the naphthalene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
46390-04-9 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2,6-diaminonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5H,12-13H2,(H,14,15) |
Clé InChI |
DLYIOFDTYNMAJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=O)O)N)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






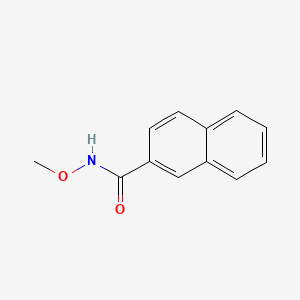
![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)
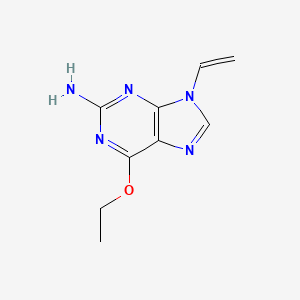
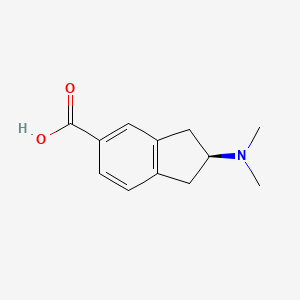

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
